

TASP0390325: A Technical Overview of its Discovery and Preclinical Development

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Compound of Interest

Compound Name: TASP0390325

Cat. No.: B611170

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Introduction

TASP0390325 is a potent, selective, and orally bioavailable antagonist of the arginine vasopressin (AVP) V1B receptor. This document provides an in-depth technical guide to the discovery and preclinical development of **TASP0390325**, with a focus on its pharmacological profile, mechanism of action, and efficacy in animal models of depression and anxiety. All quantitative data are summarized in structured tables, and detailed methodologies for key experiments are provided. Signaling pathways and experimental workflows are illustrated using Graphviz diagrams to facilitate a clear understanding of the underlying science.

Core Compound Information

Property	Value	Reference
Compound Name	TASP0390325	[1]
Mechanism of Action	Selective Arginine Vasopressin V1B Receptor Antagonist	[1]
Therapeutic Potential	Antidepressant and Anxiolytic	[1]

Quantitative Pharmacological Data

In Vitro Receptor Binding and Functional Antagonism

TASP0390325 demonstrates high affinity and potent antagonist activity for the V1B receptor, with marked selectivity over other vasopressin receptor subtypes.^[1]

Parameter	Species	Value
IC50 (V1B Receptor)	Rat (pituitary)	2.22 nM ^[2]
Selectivity	Exhibits no significant affinity for 85 other receptors, ion channels, and transporters at 10 µM, including V1A and V2 receptors.	

Further detailed Ki values for V1A and V2 receptors were not explicitly provided in the primary publication.

In Vivo Efficacy in Animal Models

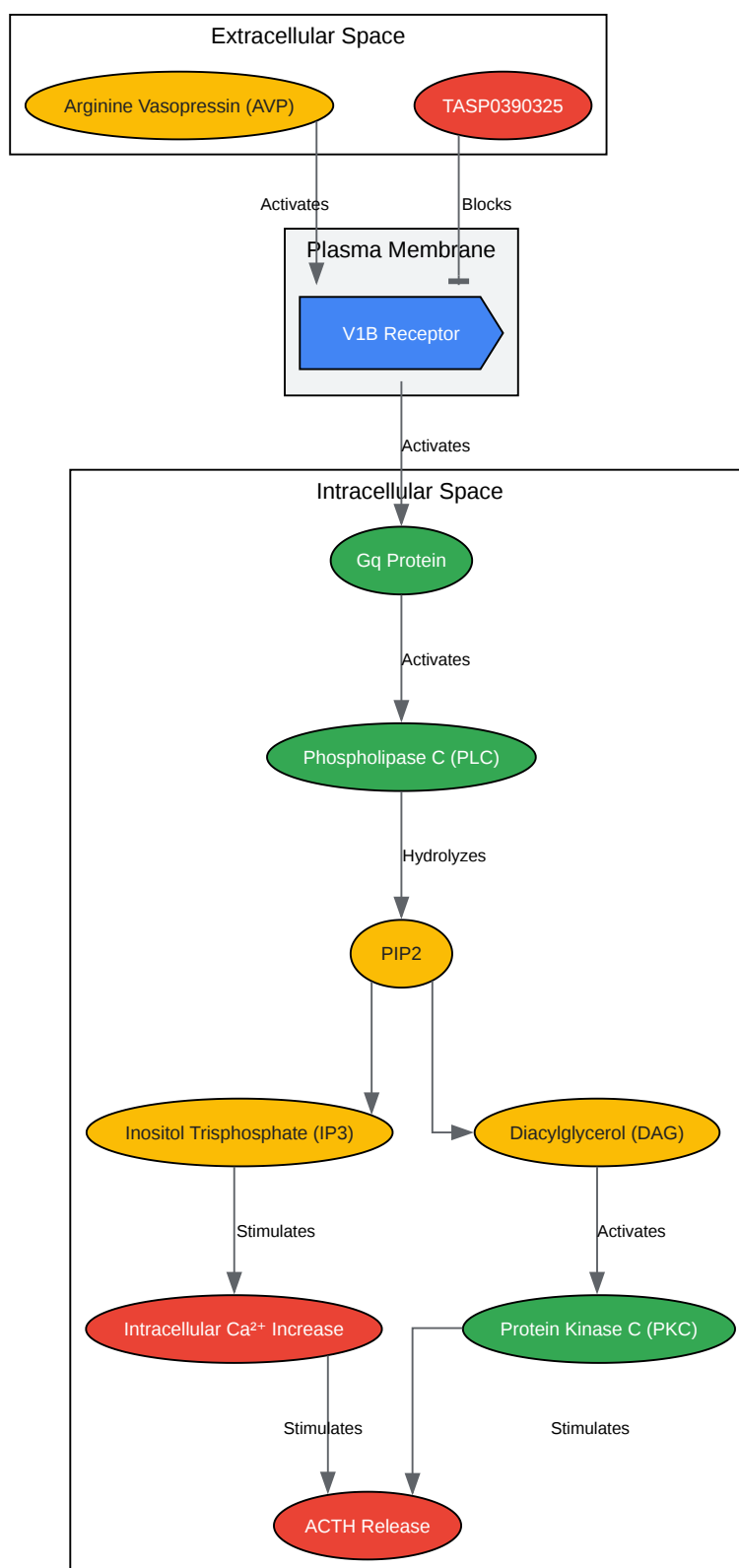
Oral administration of **TASP0390325** has demonstrated antidepressant-like and anxiolytic-like effects in various rodent models.

Animal Model	Species	Endpoint	Route of Administration	Effective Dose Range
Forced Swimming Test	Rat	Reduced immobility time	Oral	3 - 30 mg/kg
Elevated Plus-Maze	Rat	Increased time spent in open arms	Oral	10 - 30 mg/kg
CRF/dDAVP-Induced ACTH Release	Rat	Inhibition of ACTH increase	Oral	3 - 30 mg/kg

Specific ED50 values for the behavioral models were not explicitly reported in the primary publication.

Mechanism of Action: V1B Receptor Signaling Pathway

The primary mechanism of action of **TASP0390325** is the competitive antagonism of the V1B receptor, which is predominantly expressed on the corticotrophs of the anterior pituitary gland. The V1B receptor is a Gq-protein coupled receptor (GPCR). Its activation by arginine vasopressin (AVP) initiates a signaling cascade that leads to the release of adrenocorticotrophic hormone (ACTH). **TASP0390325** blocks this pathway.



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Caption: V1B Receptor Signaling Cascade and **TASP0390325** Inhibition.

Experimental Protocols

CRF/dDAVP-Induced ACTH Release in Rats

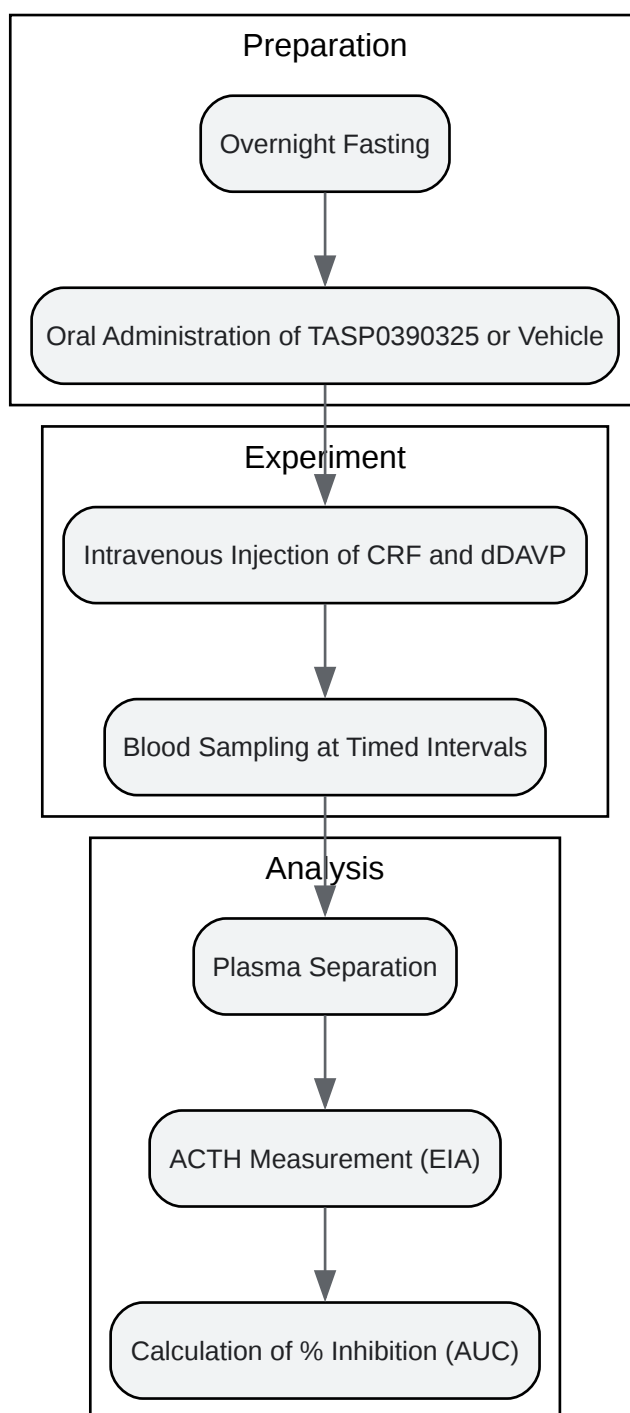
This in vivo assay is crucial for demonstrating the ability of **TASP0390325** to block the anterior pituitary V1B receptor.

Objective: To evaluate the in vivo antagonism of the V1B receptor by measuring the inhibition of ACTH release stimulated by co-administration of corticotropin-releasing factor (CRF) and the V2 receptor agonist desmopressin (dDAVP).

Animals: Male Sprague-Dawley rats.

Procedure:

- Animals are fasted overnight with free access to water.
- **TASP0390325** or vehicle is administered orally at a predetermined time before the challenge.
- At time zero, a combination of rat CRF (e.g., 3 µg/kg) and dDAVP (e.g., 1 µg/kg) is administered intravenously.
- Blood samples are collected at baseline (pre-challenge) and at various time points post-challenge (e.g., 15, 30, 60 minutes).
- Plasma is separated by centrifugation and stored at -80°C until analysis.
- Plasma ACTH concentrations are determined using a commercially available enzyme immunoassay (EIA) kit.
- The inhibitory effect of **TASP0390325** is calculated as the percentage reduction in the area under the curve (AUC) of the ACTH response compared to the vehicle-treated group.



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References

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- 2. Rituximab for childhood-onset, complicated, frequently relapsing nephrotic syndrome or steroid-dependent nephrotic syndrome: a multicentre, double-blind, randomised, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
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